molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

Ethylidene diacetate

Cat. No.: B166149
CAS No.: 542-10-9
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Ethylidene diacetate can be synthesized through several methods:

Chemical Reactions Analysis

Ethylidene diacetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethylidene diacetate can be compared with other similar compounds, such as:

This compound stands out due to its specific use as a precursor to vinyl acetate and its versatility as a solvent and intermediate in various industrial applications.

Properties

IUPAC Name

1-acetyloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name ethylidene diacetate
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Source PubChem
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DSSTOX Substance ID

DTXSID1027188
Record name 1,1-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
Source PubChem
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CAS No.

542-10-9, 66455-31-0
Record name Ethylidene diacetate
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Record name Ethylidene diacetate
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Record name ETHYLIDENE DIACETATE
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Record name 1,1-Ethanediol, 1,1-diacetate
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Record name Ethylidene di(acetate)
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Synthesis routes and methods I

Procedure details

A 300-ml Fisher-Porter bottle was charged with 61.2 g (0.60 mol) of acetic anhydride, 0.3 g of a 5% palladium-on-carbon catalyst, and 0.8 g of acetyl chloride. The bottle was pressurized to 80-95 psig with hydrogen. After 4 hours at 90° C., a gas chromatographic analysis showed 18% conversion, with about equal amounts of ethylidene diacetate and acetic acid formed.
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Synthesis routes and methods II

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl bromide was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.212 g of vinyl acetate and 65.8 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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Synthesis routes and methods III

Procedure details

The procedure of Example 9 was repeated except that 10 g of calcium iodide was used in place of methyl iodide and the reaction was carried out for 6 hours. GC analysis showed that 0.083 g of vinyl acetate and 12.7 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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0.083 g
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Synthesis routes and methods IV

Procedure details

The procedure of Example 9 was repeated except that 0.451 g of palladium chloride was used in place of palladium supported on activated carbon and the reaction was effected for 3 hours. GC analysis showed that 1.51 g of vinyl acetate and 32.1 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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palladium chloride
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0.451 g
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Synthesis routes and methods V

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl chloride was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.116 g of vinyl acetate, and 43.3 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for synthesizing ethylidene diacetate?

A1: this compound can be synthesized through several routes, with the primary one being the carbonylation of methyl acetate. This reaction often utilizes catalysts based on rhodium [, , , , ], palladium [, , ], or a combination of both [, ]. Another method involves the reaction of dimethyl ether with carbon monoxide and hydrogen in the presence of a heterogeneous catalyst containing a Group VIII metal complex [].

Q2: How does the choice of catalyst impact the synthesis of this compound?

A2: The selection of a catalyst significantly influences the yield and selectivity of this compound. For instance, rhodium-based catalysts, particularly Rh(CO)Cl(PPh3)2, have demonstrated high activity and selectivity towards this compound formation [, ]. Adding palladium complexes as co-catalysts has been shown to further enhance the selectivity []. The choice of promoters and reaction conditions also plays a crucial role in catalyst performance.

Q3: What factors influence the catalytic activity in this compound synthesis?

A3: Several factors affect the catalytic activity and selectivity during EDA synthesis. These include:

  • Catalyst concentration: The concentration of the catalyst, such as Rh(CO)Cl(PPh3)2, directly influences the reaction rate [].
  • Partial pressures of CO and H2: The ratio of carbon monoxide to hydrogen significantly impacts both the conversion of methyl acetate and the selectivity towards EDA [].
  • Temperature: Temperature variations affect the reaction rate and selectivity, with higher temperatures generally favoring EDA formation [, ].
  • Promoters and co-catalysts: The addition of promoters like organic nitrogen, phosphorus, or arsenic compounds, as well as co-catalysts like lithium salts and Cr(CO)6, can significantly enhance catalyst activity [].

Q4: Can you explain the role of this compound in vinyl acetate production?

A4: this compound serves as a crucial intermediate in the two-step production of vinyl acetate from methanol and syngas [, , ]. First, methyl acetate undergoes carbonylation to yield this compound. Subsequently, this compound is cracked, usually in the presence of a catalyst, to produce vinyl acetate and acetic acid [].

Q5: What types of catalysts are employed in the cracking of this compound to vinyl acetate?

A5: Various catalysts have been investigated for the cracking of EDA to vinyl acetate. These include:* Homogeneous catalysts: Anhydrous benzenesulfonic acid has shown good catalytic activity for this reaction [].* Heterogeneous catalysts: Macropore cation exchanged resins have also been studied for their catalytic potential in this process [].

Q6: What is the molecular formula, weight, and structure of this compound?

A6:* Molecular formula: C6H10O4* Molecular weight: 146.14 g/mol* Structure: this compound is an acetate ester with the following structure: CH3CH(OCOCH3)2. It can be considered as the diacetate ester of acetaldehyde (ethanal).

Q7: What are the primary decomposition products of this compound?

A7: this compound decomposes thermally to produce acetaldehyde and acetic anhydride []. This decomposition reaction is homogeneous, unimolecular, and follows first-order kinetics.

Q8: How does the presence of a double bond affect the decomposition rate of related esters?

A8: Studies comparing the decomposition rates of various esters, such as this compound, furfurylidene diacetate, and crotonylidene diacetate, suggest that the presence of a double bond in close proximity to the breaking point of the molecule can significantly increase the decomposition rate [].

Q9: What are the primary industrial applications of this compound?

A9: this compound is mainly used as an intermediate in the production of vinyl acetate, a crucial monomer for various polymers and resins [].

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